7-Methoxyisoflavone

Description

Properties

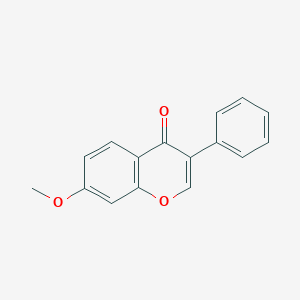

IUPAC Name |

7-methoxy-3-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-13-15(9-12)19-10-14(16(13)17)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECSQLKWZBEUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348530 | |

| Record name | 7-methoxy-3-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1621-56-3 | |

| Record name | 7-Methoxyisoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1621-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-methoxy-3-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methoxyisoflavone: A Comprehensive Technical Guide to its Biological Activities and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisoflavone, a naturally occurring isoflavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological properties of this compound, with a focus on its anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. The underlying molecular mechanisms and modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, are detailed. This document serves as a comprehensive resource, consolidating quantitative data, detailed experimental protocols, and visual representations of signaling cascades to facilitate further research and drug development efforts centered on this promising bioactive compound.

Introduction

Isoflavones are a class of phytoestrogens widely distributed in the plant kingdom, with soybeans being a particularly rich source. Among these, this compound has emerged as a compound of interest due to its potential therapeutic applications. Its chemical structure, characterized by a methoxy group at the 7-position of the isoflavone backbone, contributes to its unique biological profile. This guide synthesizes the current scientific knowledge on this compound, offering a technical and in-depth exploration of its biological activities and the signaling pathways it modulates.

Biological Activities of this compound

This compound exhibits a range of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented in structured tables for ease of comparison.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Table 1: Quantitative Data on the Anti-inflammatory Activity of Methoxy-substituted Isoflavones

| Compound | Assay | Cell Line/Model | IC₅₀ / Inhibition | Reference |

| This compound | p65 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant reduction at 10 µM | [1] |

| This compound | IκB Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Significant reduction at 10 µM | [1] |

| Luteolin (a flavone) | Nitric Oxide Production | RAW 264.7 Macrophages | IC₅₀: 7.6 ± 0.3 μM | [2] |

| Quercetin (a flavonol) | Nitric Oxide Production | RAW 264.7 Macrophages | IC₅₀: 12.0 ± 0.8 μM | [2] |

| Apigenin (a flavone) | Nitric Oxide Production | RAW 264.7 Macrophages | IC₅₀: 17.8 ± 0.6 μM | [2] |

Note: Specific IC₅₀ values for this compound on nitric oxide, TNF-α, and IL-6 inhibition were not available in the searched literature. Data for structurally related flavonoids are provided for context.

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress-related cellular damage. It can scavenge free radicals and modulate the activity of antioxidant enzymes.

Table 2: Quantitative Data on the Antioxidant Activity of Methoxy-substituted Flavonoids

| Compound | Assay | EC₅₀ / ORAC Value | Reference |

| Methanol extract of A. scoparium | DPPH Radical Scavenging | EC₅₀: 0.096 ± 0.001 mg/ml | |

| Aqueous extract of A. scoparium | DPPH Radical Scavenging | EC₅₀: 0.108 ± 0.002 mg/ml | |

| Ethanolic extract of Amalaki | Oxygen Radical Absorbance Capacity (ORAC) | 3360.6 µmol TE/g | |

| Aqueous extract of Amalaki | Oxygen Radical Absorbance Capacity (ORAC) | 2903.2 µmol TE/g |

Note: Specific EC₅₀ or ORAC values for this compound were not available in the searched literature. Data for plant extracts known to contain flavonoids are provided as a general reference.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, with studies demonstrating its ability to protect neuronal cells from various insults, including oxidative stress and excitotoxicity.

Table 3: Quantitative Data on the Neuroprotective Activity of Methoxy-substituted Flavonoids

| Compound | Assay | Cell Line | Effect | Reference |

| 4'-Methoxyflavone | MNNG-induced cell death | SH-SY5Y | EC₅₀: 11.41 ± 1.04 µM | |

| 3',4'-Dimethoxyflavone | MNNG-induced cell death | SH-SY5Y | EC₅₀: 9.94 ± 1.05 µM | |

| 7,3´-dihydroxyflavone | Paclitaxel-induced toxicity | SH-SY5Y | Increased viability to 83.93±4.1% at 100 µg/mL | |

| Soybean Isoflavones | CoCl₂-induced hypoxia | PC12 | Increased cell viability by 68.58% at 75 µg/mL |

Anticancer Activity

The anticancer potential of this compound and related compounds has been investigated in various cancer cell lines. These compounds can induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.

Table 4: Quantitative Data on the Anticancer Activity of Methoxy-substituted Flavonoids

| Compound | Cell Line | IC₅₀ | Reference |

| 5,7-dimethoxy-1,4-phenanthrenequinone | dHL-60 | ~0.1 µM (inhibition of AKT phosphorylation) | |

| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MCF-7 | 3.71 µM | |

| Sideritoflavone | MCF-7 | 4.9 µM | |

| 4′,5′-dihydroxy-5,7,3′-Trimethoxyflavone | HCC1954 | 8.58 µM | |

| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MDA-MB-231 | 21.27 µM |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following sections detail its interaction with the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. This compound has been shown to inhibit NF-κB activation.

-

Mechanism of Inhibition: this compound can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus. Furthermore, it can reduce the phosphorylation of the p65 subunit of NF-κB, further inhibiting its transcriptional activity.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and stress responses. It consists of three main subfamilies: ERK, JNK, and p38 MAPK. Methoxyflavones have been shown to modulate MAPK signaling.

-

Mechanism of Modulation: While direct data for this compound is limited, related methoxyflavones have been shown to inhibit the phosphorylation of key MAPK components like ERK, JNK, and p38. This inhibition can contribute to the anti-inflammatory and anticancer effects of these compounds.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway involved in cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Some methoxyflavones have been shown to inhibit the PI3K/Akt pathway.

-

Mechanism of Inhibition: Methoxy-substituted flavonoids can inhibit the phosphorylation and activation of Akt, a key downstream effector of PI3K. This can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and related compounds.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on various cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reagent Reaction: Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and express the inhibition of NO production as a percentage of the LPS-stimulated control.

Cytokine Level Measurement (ELISA)

This protocol is for measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

-

Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Substrate Addition: Wash the plate and add a TMB substrate solution.

-

Reaction Stop and Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the cytokine concentration from the standard curve.

Western Blot for MAPK and NF-κB Pathway Proteins

This method is used to detect the phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.

-

Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS, TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative phosphorylation levels.

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future research should focus on elucidating its precise molecular targets, conducting in vivo efficacy studies, and optimizing its pharmacokinetic properties to translate its promising preclinical findings into clinical applications.

References

7-Methoxyisoflavone: A Technical Guide to Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyisoflavone (7-MIF) is a synthetically derived member of the isoflavone family, a class of organic compounds characterized by a 3-phenylchromen-4-one backbone.[1] Unlike many naturally occurring isoflavones, which are often hydroxylated, this compound features a methoxy group at the C7 position of the chromenone core. This structural feature significantly influences its chemical properties and biological activities. This document provides a comprehensive overview of the synthesis, chemical characteristics, and key biological signaling pathways associated with this compound, tailored for a scientific audience.

Chemical Synthesis

The synthesis of this compound is most commonly achieved through the cyclization of a deoxybenzoin intermediate. This multi-step process involves the formation of the core isoflavone structure followed by methylation to yield the final product.

General Synthetic Workflow

The general strategy involves a Friedel-Crafts acylation to form a 2,4-dihydroxydeoxybenzoin, followed by a cyclization reaction to build the chromen-4-one ring, and finally, a selective methylation of the hydroxyl group at the 7-position.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Deoxybenzoin Intermediate

This protocol is a representative method adapted from common isoflavone synthesis procedures.[2]

Step 1: Synthesis of 2,4-Dihydroxydeoxybenzoin

-

To a stirred solution of resorcinol (1.0 eq) and phenylacetic acid (1.0 eq) in anhydrous diethyl ether, add boron trifluoride diethyl etherate (BF₃·Et₂O) (2.5 eq) dropwise under a nitrogen atmosphere at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Pour the mixture into ice-cold water and extract with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2,4-dihydroxydeoxybenzoin.

Step 2: Synthesis of 7-Hydroxyisoflavone

-

To a solution of 2,4-dihydroxydeoxybenzoin (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add BF₃·Et₂O (4.0 eq) dropwise at 0°C.

-

Stir the mixture at 50°C for 4 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold 1M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude solid from ethanol to obtain pure 7-hydroxyisoflavone.

Step 3: Synthesis of this compound

-

Suspend 7-hydroxyisoflavone (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in dry acetone.

-

Add dimethyl sulfate (1.2 eq) dropwise to the suspension.

-

Reflux the mixture for 6 hours, monitoring the reaction progress by TLC.

-

After completion, filter the mixture to remove potassium carbonate and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield this compound as a crystalline solid.

Chemical and Physical Properties

This compound is a stable compound under standard conditions. Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 7-methoxy-3-phenylchromen-4-one | [1] |

| Molecular Formula | C₁₆H₁₂O₃ | [1] |

| Molecular Weight | 252.26 g/mol | [1] |

| CAS Number | 1621-56-3 | |

| Appearance | White to off-white crystalline powder | |

| Solubility | DMF: 30 mg/ml; DMSO: 10 mg/ml |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

| Spectroscopy Type | Key Data and Observations | Reference |

| ¹³C NMR | Data available on public databases like PubChem. | |

| Mass Spec. (GC-MS) | Molecular Ion Peak (M⁺): m/z 251. Key fragments: m/z 150, 122. | |

| Mass Spec. (MS-MS) | Precursor [M+H]⁺: m/z 253.0859. Key Fragments: m/z 238.1, 197.1. | |

| IR Spectroscopy | Data available on databases like SpectraBase. | |

| UV-Vis Absorption | λmax ≈ 250 nm in Ethanol, Molar Absorptivity (ε) ≈ 27,200 M⁻¹cm⁻¹ |

Mass Spectrometry Fragmentation: The fragmentation of isoflavones in mass spectrometry is well-characterized. A common pathway is the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring. For this compound, fragmentation also involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Biological Activity and Signaling Pathways

This compound has garnered interest for its diverse biological activities, particularly its anti-inflammatory and metabolic regulatory effects. These actions are primarily mediated through its interaction with key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

One of the most significant activities of this compound is its ability to suppress inflammation by inhibiting the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In response to inflammatory stimuli like IL-1β or LPS, 7-MIF prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action blocks the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes such as VCAM-1 and ICAM-1.

Caption: this compound inhibits the NF-κB signaling pathway.

Activation of AMPK Signaling Pathway

This compound is also known as an activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By activating AMPK, 7-MIF can influence various metabolic processes. AMPK activation typically occurs when cellular AMP:ATP ratios rise, indicating low energy status. Activated AMPK then phosphorylates downstream targets to switch off ATP-consuming anabolic pathways (like fatty acid synthesis) and switch on ATP-producing catabolic pathways (like glucose uptake and fatty acid oxidation).

Caption: this compound activates the AMPK signaling pathway.

Conclusion

This compound presents a molecule of significant interest due to its well-defined synthesis and potent biological activities. Its ability to modulate critical signaling pathways, such as NF-κB and AMPK, underscores its potential as a lead compound in the development of therapeutic agents for inflammatory diseases and metabolic disorders. The detailed synthetic protocols and comprehensive chemical data provided herein serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

References

7-Methoxyisoflavone: A Technical Guide to Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisoflavone is a naturally occurring isoflavonoid that has garnered significant interest within the scientific community for its potential anabolic, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the principal natural sources of this compound and its analogs. It further details robust experimental protocols for the extraction, isolation, and purification of this compound from botanical matrices. Quantitative data on the yields of this compound and related methoxyflavones from various plant sources are systematically presented in tabular format for comparative analysis. Additionally, this guide elucidates the key signaling pathways modulated by this compound, primarily focusing on the activation of AMP-activated protein kinase (AMPK) and its potential influence on androgen receptor signaling. Visual representations of experimental workflows and signaling cascades are provided using Graphviz to facilitate a deeper understanding of the underlying processes.

Natural Sources of this compound

This compound and its derivatives are predominantly found in the plant kingdom, particularly within the Fabaceae (legume) and Zingiberaceae (ginger) families. Commercially significant sources include:

-

Soybeans (Glycine max): Soybeans are a primary dietary source of isoflavones, including daidzein and genistein, which can be metabolically converted to methoxylated forms.[1][2][3] While the direct concentration of this compound may be lower than its glycosidic precursors, soy remains a critical raw material for isoflavone extraction.[4][5]

-

Kaempferia parviflora (Black Ginger): The rhizomes of this plant are a rich source of various methoxyflavones, including 5,7-dimethoxyflavone. The extraction of these compounds has been a key focus of phytochemical research.

-

Pueraria lobata (Kudzu): The roots of the Kudzu plant contain a variety of isoflavones, including puerarin and daidzein. While specific quantitative data for this compound is less prevalent, the presence of its precursors makes it a noteworthy source.

-

Trifolium pratense (Red Clover): This plant is known to contain a diverse array of isoflavones and is another potential source for methoxylated derivatives.

-

Scutellaria baicalensis (Baikal Skullcap): This medicinal herb is also recognized as a source of various flavonoids, including methoxylated forms.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are generalized representations and may require optimization based on the specific plant matrix and desired purity.

Experimental Protocol: Maceration Extraction from Kaempferia parviflora

This protocol is adapted for the extraction of methoxyflavones from the dried rhizomes of Kaempferia parviflora.

-

Preparation of Plant Material: Grind the dried rhizomes of Kaempferia parviflora into a fine powder (approximately 40-60 mesh).

-

Maceration:

-

Weigh 100 g of the powdered plant material.

-

Suspend the powder in 1 L of 95% ethanol in a sealed container.

-

Agitate the mixture at room temperature for 72 hours using a magnetic stirrer or orbital shaker.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Repeat the extraction process on the residue twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

-

Solvent-Solvent Partitioning (Fractionation):

-

Resuspend the concentrated crude extract in a 1:1 mixture of methanol and water.

-

Perform liquid-liquid extraction sequentially with n-hexane, chloroform, and ethyl acetate. The this compound is expected to partition primarily into the chloroform and ethyl acetate fractions.

-

Evaporate the solvents from each fraction to yield the respective crude fractions.

-

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) from Kaempferia parviflora

UAE can significantly reduce extraction time and improve efficiency.

-

Preparation of Plant Material: Prepare the plant material as described in the maceration protocol.

-

Ultrasonic Extraction:

-

Suspend 50 g of the powdered plant material in 500 mL of 95% ethanol.

-

Place the suspension in an ultrasonic bath and sonicate at a frequency of 40 kHz for 60 minutes at a controlled temperature (e.g., 40°C).

-

-

Filtration and Concentration: Follow the filtration and concentration steps as outlined in the maceration protocol.

Experimental Protocol: Chromatographic Purification

The crude fractions obtained from extraction require further purification, typically using column chromatography followed by preparative HPLC or TLC.

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel (70-230 mesh) in a suitable non-polar solvent (e.g., n-hexane).

-

Load the concentrated chloroform or ethyl acetate fraction onto the column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize under UV light.

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.

-

Use an isocratic or gradient mobile phase of methanol and water or acetonitrile and water.

-

Monitor the elution at a suitable wavelength (e.g., 254 nm).

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Quantitative Data

The yield of this compound and related compounds can vary significantly depending on the plant source, geographical location, harvesting time, and the extraction method employed.

Table 1: Yield of 5,7-Dimethoxyflavone from Kaempferia parviflora using Maceration with Different Ethanol Concentrations.

| Ethanol Concentration (v/v) | Extraction Time | Yield of 5,7-Dimethoxyflavone ( g/100 mL of concentrated extract) |

| 25% | 7 days | 1.1 |

| 50% | 7 days | 2.14 |

| 75% | 7 days | 3.49 |

| 95% | 7 days | 48.10 |

Table 2: Isoflavone Content in Various Trifolium Species.

| Species | Biochanin A (mg/g DW) | Formononetin (mg/g DW) | Genistein (mg/g DW) | Daidzein (mg/g DW) |

| Trifolium pratense | 1.23 | 4.56 | 0.87 | 0.21 |

| Trifolium medium | 0.98 | 3.12 | 0.65 | 0.15 |

| Trifolium arvense | ND | 0.05 | ND | ND |

ND: Not Detected

Table 3: Isoflavone Content in Soybeans (Glycine max) and Kudzu (Pueraria lobata).

| Plant Source | Compound | Content Range (mg/100g DW) |

| Soybeans (Glycine max) | Total Isoflavones | 100 - 300 |

| Daidzein | 40 - 120 | |

| Genistein | 50 - 150 | |

| Kudzu (Pueraria lobata) | Puerarin | 1,000 - 2,000 |

| Daidzein | 10 - 50 |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

This compound is a known activator of AMPK, a central regulator of cellular energy homeostasis. Activation of AMPK triggers a cascade of events aimed at restoring cellular energy balance by stimulating catabolic processes that generate ATP while inhibiting anabolic pathways that consume ATP.

The activation of AMPK by this compound can lead to:

-

Increased glucose uptake in muscle and other tissues.

-

Enhanced fatty acid oxidation.

-

Inhibition of cholesterol and triglyceride synthesis.

-

Modulation of downstream targets such as the mammalian target of rapamycin (mTOR).

Androgen Receptor (AR) Signaling Pathway

Preliminary evidence suggests that this compound may influence the androgen receptor signaling pathway. Isoflavones, in general, are known to interact with steroid hormone receptors due to their structural similarity to estrogens. The potential mechanisms of action of this compound on the AR pathway could include:

-

Direct binding to the androgen receptor: Acting as either an agonist or antagonist.

-

Modulation of enzymes involved in steroid metabolism: Potentially affecting the levels of endogenous androgens like testosterone.

-

Interference with AR co-regulators: Affecting the transcriptional activity of the receptor.

Further research is required to fully elucidate the precise interactions and downstream consequences of this compound on the AR signaling cascade.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation and purification of this compound.

Signaling Pathways

Caption: Putative signaling pathways modulated by this compound.

References

- 1. 2.2. Extraction of isoflavone [bio-protocol.org]

- 2. 31f Extraction and Purification of Isoflavones from Soybeans and Characterization of Their Estrogenic Activities [skoge.folk.ntnu.no]

- 3. Extraction and purification of isoflavones from soybeans and characterization of their estrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of individual isoflavone species from soybean by solvent extraction followed by the combination of macroporous resin and aluminium oxide separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

The Pharmacokinetics and Metabolism of 7-Methoxyisoflavone: An In-depth Technical Guide

Disclaimer: Publicly available in vivo pharmacokinetic and metabolic data for 7-methoxyisoflavone are limited. This guide synthesizes available information on structurally related methoxyisoflavones to provide a probable profile for this compound, alongside established experimental protocols for isoflavone analysis. All data on related compounds are explicitly identified as such.

Introduction

This compound is a methoxylated isoflavone, a class of compounds belonging to the larger group of flavonoids. Isoflavones are of significant interest to the scientific community due to their potential biological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its potential therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the likely pharmacokinetic profile and metabolic fate of this compound in vivo, based on data from structurally similar compounds. It also details the experimental methodologies required for such investigations.

The chemical structure of this compound consists of an isoflavone core with a methoxy group at the 7-position[1].

Pharmacokinetics of Structurally Related Methoxyisoflavones

Absorption

Following oral administration, methoxyflavones are generally absorbed, with maximal plasma concentrations (Cmax) reached within a few hours. For instance, in rats administered an extract containing various methoxyflavones, including DMF, the time to reach Cmax (Tmax) was between 1 to 2 hours[2]. Similarly, in mice given a single oral dose of 5,7-dimethoxyflavone, maximal concentrations in plasma were observed within 30 minutes[3]. However, the oral bioavailability of these compounds appears to be low, in the range of 1 to 4%[2].

Distribution

Once absorbed, methoxyflavones tend to distribute to various tissues. In a study with 5,7-dimethoxyflavone in mice, the compound was found to be most abundant in the gut, followed by the liver, kidney, brain, spleen, heart, lung, adipose tissue, and muscle[3]. The volume of distribution for 5,7-DMF was reported to be large, at 90.1 ± 62.0 L/kg, indicating extensive tissue distribution.

Metabolism

The metabolism of methoxyisoflavones is expected to involve Phase I and Phase II reactions. For the related compound, 5-methyl-7-methoxyisoflavone, the primary metabolic pathways are O-demethylation and hydroxylation. It is highly probable that this compound undergoes similar transformations. The methoxy group at the 7-position is a likely site for O-demethylation, which would yield the corresponding hydroxyisoflavone. Subsequent hydroxylation could occur on the aromatic rings.

Phase II metabolism typically involves the conjugation of the parent compound and its Phase I metabolites with glucuronic acid or sulfate. In rats, methoxyflavones are primarily eliminated as demethylated, sulfated, and glucuronidated products in the urine.

Excretion

Excretion of methoxyflavones and their metabolites occurs through both urine and feces. For several methoxyflavones studied in rats, the parent compounds were recovered in small amounts in both urine (0.79-3.10% of the dose) and feces (0.96-1.77% of the dose), with the majority of the dose being eliminated as metabolites.

Quantitative Pharmacokinetic Data for Structurally Related Methoxyflavones

The following table summarizes pharmacokinetic parameters for 5,7-dimethoxyflavone (DMF) from a study in mice, which may serve as an estimate for the behavior of this compound.

| Parameter | 5,7-Dimethoxyflavone (in Mice) | Reference |

| Dose | 10 mg/kg (oral) | |

| Cmax (plasma) | 1870 ± 1190 ng/mL | |

| Tmax (plasma) | < 30 minutes | |

| AUCt (plasma) | 532 ± 165 h*ng/mL | |

| Terminal half-life | 3.40 ± 2.80 h | |

| Volume of Distribution | 90.1 ± 62.0 L/kg | |

| Clearance | 20.2 ± 7.5 L/h/kg |

Metabolism of Methoxyisoflavones

The metabolism of isoflavones can be significantly influenced by gut microflora. For example, glycitein (7,4'-dihydroxy-6-methoxy-isoflavone) is metabolized by human gut microorganisms to various products, including dihydroglycitein and O-desmethylangolensin. This suggests that this compound could also be subject to metabolism by intestinal bacteria prior to absorption.

The primary hepatic metabolism of methoxyisoflavones likely involves cytochrome P450 enzymes for Phase I reactions (O-demethylation and hydroxylation) and UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II conjugation reactions.

The following diagram illustrates the probable metabolic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies for key experiments in the pharmacokinetic and metabolic analysis of isoflavones.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of isoflavones.

-

Dosing: The compound can be administered orally (e.g., via gavage) or intravenously. For oral administration, the compound is often dissolved or suspended in a vehicle like polyethylene glycol or corn oil.

-

Sample Collection: Blood samples are collected at various time points post-dosing from the tail vein or via cannulation. Plasma is separated by centrifugation. Urine and feces are collected using metabolic cages. For tissue distribution studies, animals are euthanized at specific time points, and organs of interest are harvested.

Sample Preparation

-

Plasma: To extract isoflavones from plasma, a protein precipitation step is often employed, using solvents like methanol or acetonitrile. This is followed by centrifugation to remove precipitated proteins. Liquid-liquid extraction with a solvent such as ethyl acetate can also be used.

-

Urine: Urine samples may require enzymatic hydrolysis (e.g., with β-glucuronidase and sulfatase) to cleave conjugated metabolites back to their aglycone forms for total isoflavone quantification.

-

Tissues: Tissues are typically homogenized in a suitable buffer before extraction.

The following diagram outlines a general experimental workflow for pharmacokinetic analysis.

Analytical Methods

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of isoflavones and their metabolites in biological matrices due to its high sensitivity and selectivity.

-

Chromatography: A reverse-phase C18 column is typically used for separation. The mobile phase often consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), with an acidifier like formic acid to improve peak shape and ionization efficiency.

-

Mass Spectrometry: Electrospray ionization (ESI) is a common ionization technique. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

Conclusion

While direct in vivo pharmacokinetic and metabolism data for this compound are scarce, a probable profile can be inferred from studies on structurally related methoxyisoflavones. It is likely that this compound is absorbed after oral administration, undergoes extensive tissue distribution, and is metabolized primarily through O-demethylation and hydroxylation, followed by conjugation. The oral bioavailability is expected to be low, and excretion of metabolites likely occurs via both urine and feces. The experimental protocols outlined in this guide provide a robust framework for conducting definitive in vivo studies to elucidate the precise pharmacokinetic and metabolic characteristics of this compound. Such studies are essential for the further development and evaluation of this compound for potential therapeutic applications.

References

- 1. This compound | C16H12O3 | CID 638006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Properties of 7-Methoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxyisoflavone, a naturally occurring isoflavone, has garnered scientific interest for its potential therapeutic applications, including its anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action, supported by in vitro and in vivo data. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in the field of inflammation.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

Isoflavones, a class of phytoestrogens found in various plants, have been investigated for their diverse pharmacological activities. This compound is a specific isoflavone derivative that has demonstrated potential as an anti-inflammatory agent. This document aims to consolidate the existing scientific knowledge on the anti-inflammatory properties of this compound, providing a technical resource for researchers and professionals in drug development.

Mechanism of Action: Modulation of Key Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are primarily attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators. The most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes, including adhesion molecules (ICAM-1, VCAM-1) and cytokines.

This compound has been shown to suppress vascular endothelial inflammation by inhibiting the NF-κB signaling pathway[1]. Studies have demonstrated that pre-treatment with this compound can reverse IL-1β-induced NF-κB activation and the translocation of the p65 subunit to the nucleus in human umbilical vein endothelial cells (HUVECs)[1]. This inhibition leads to a significant reduction in the expression of downstream targets like ICAM-1 and VCAM-1, which are crucial for the adhesion of monocytes to endothelial cells—a key event in the inflammatory cascade[1].

References

7-Methoxyisoflavone: A Potential Therapeutic Agent for Atopic Dermatitis by Modulation of Key Inflammatory Pathways

A Technical Guide for Researchers and Drug Development Professionals

Atopic dermatitis (AD), a chronic inflammatory skin disease, presents a significant therapeutic challenge. Recent preclinical research has identified 7-Methoxyisoflavone (7-Met), a natural flavonoid compound derived from soy isoflavones, as a promising candidate for the treatment of AD. This technical guide provides an in-depth analysis of the therapeutic effects of 7-Met, focusing on its mechanism of action in modulating key signaling pathways and reducing the inflammatory cascade characteristic of atopic dermatitis.

Quantitative Data Summary

The therapeutic efficacy of this compound has been demonstrated in murine models of atopic dermatitis induced by fluorescein isothiocyanate (FITC) and oxazolone (OXZ). The data presented below summarizes the key findings from these preclinical studies, highlighting the potential of 7-Met in ameliorating AD symptoms.

Table 1: Effects of this compound on Atopic Dermatitis-like Symptoms in Murine Models [1][2]

| Parameter | FITC-induced AD Model | OXZ-induced AD Model |

| Ear Thickness | Decreased | Decreased |

| Spleen Index | Decreased | Decreased |

| Mast Cell Activation | Decreased | Decreased |

| Neutrophil Infiltration | Decreased | Not specified |

| Serum IgE Levels | Decreased | Decreased |

Table 2: Effects of this compound on Cytokine Production in Murine Models of Atopic Dermatitis [1][2][3]

| Cytokine Class | Specific Cytokines | FITC-induced AD Model | OXZ-induced AD Model |

| Th1 Cytokines | IFN-γ | Reduced production | Not specified |

| Th2 Cytokines | TSLP | Downregulated secretion | Not specified |

| Th17 Cytokines | Not specified | Reduced production | Reduced production |

Experimental Protocols

The following section details the methodologies employed in the preclinical evaluation of this compound for atopic dermatitis.

1. Animal Models of Atopic Dermatitis:

-

FITC-Induced Atopic Dermatitis: Female BALB/c mice were sensitized by the application of FITC solution to the shaved abdomen. After a challenge with FITC on the dorsal side of the ears, the mice exhibited AD-like symptoms.

-

Oxazolone (OXZ)-Induced Atopic Dermatitis: Female BALB/c mice were sensitized with an OXZ solution on the shaved abdomen. A subsequent challenge with OXZ on the ears induced an AD-like inflammatory response.

2. Treatment Administration:

-

Topical treatment with this compound was applied to the ears of the mice in both the FITC and OXZ-induced AD models.

3. Evaluation of Therapeutic Effects:

-

Clinical Severity: Ear thickness was measured as an indicator of inflammation and swelling. The spleen index (spleen weight/body weight) was also determined.

-

Histological Analysis: Ear tissue samples were collected for histological examination to assess mast cell activation and neutrophil infiltration.

-

Immunological Analysis: Serum IgE levels were measured by enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: RNA sequencing (RNA-seq) followed by Kyoto Encyclopedia of Genes and Genomes (KEGG) and Gene Ontology (GO) analysis was performed to study global changes in gene expression in the skin lesions.

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects by modulating multiple key signaling pathways involved in the pathogenesis of atopic dermatitis. The diagrams below illustrate the proposed mechanisms of action in the two different preclinical models.

In the FITC-induced atopic dermatitis model, this compound was found to inactivate the NF-κB signaling pathway. This inactivation leads to a downregulation of thymic stromal lymphopoietin (TSLP) secretion, a key cytokine involved in the initiation of the allergic inflammatory cascade. By modulating TSLP, 7-Met helps to regulate the Th1/Th2 balance and reduces the production of Th1 cytokines, thereby ameliorating the inflammatory response.

In the oxazolone-induced atopic dermatitis model, the anti-inflammatory effect of this compound is primarily achieved through the inhibition of Th17-related chemokine production. This is mediated by the inhibition of the MAPKs-AP1 signaling pathway. By targeting this pathway, 7-Met effectively reduces the production of chemokines that attract Th17 cells to the site of inflammation, thus mitigating the inflammatory response.

Conclusion

The preclinical evidence strongly suggests that this compound holds significant therapeutic potential for the treatment of atopic dermatitis. Its ability to modulate multiple inflammatory pathways, including the NF-κB and MAPK signaling cascades, leading to a reduction in key inflammatory mediators, positions it as a compelling candidate for further drug development. The data indicates that 7-Met can alleviate the clinical symptoms of AD by targeting the underlying immunological dysregulation. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into a novel therapeutic strategy for patients with atopic dermatitis.

References

- 1. This compound ameliorates atopic dermatitis symptoms by regulating multiple signaling pathways and reducing chemokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound ameliorates atopic dermatitis symptoms by regulating multiple signaling pathways and reducing chemokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

5-methyl-7-methoxyisoflavone structural and chemical information

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-7-methoxyisoflavone is a synthetic isoflavone derivative that has garnered attention in the scientific community for its potential biological activities, including anabolic, anti-aromatase, and anti-inflammatory effects. This technical guide provides a detailed overview of its structural and chemical properties, purported biological activities with underlying signaling pathways, and known metabolic fate. The information is presented to support further research and development efforts related to this compound.

Structural and Chemical Information

5-Methyl-7-methoxyisoflavone is a white to off-white crystalline powder.[1] It is a synthetic derivative of isoflavones, which are naturally occurring phytoestrogens.[1] The addition of a methyl group at the C5 position and a methoxy group at the C7 position distinguishes it from naturally occurring isoflavones.[1]

| Property | Data | References |

| IUPAC Name | 7-methoxy-5-methyl-3-phenylchromen-4-one | [2][3] |

| Synonyms | Methoxyisoflavone, 5-Methyl-7-methoxy-3-phenyl-4H-1-benzopyran-4-one | |

| CAS Number | 82517-12-2 | |

| Chemical Formula | C₁₇H₁₄O₃ | |

| Molecular Weight | 266.29 g/mol | |

| Melting Point | 116-120 °C | |

| Appearance | White to off-white solid/crystalline powder | |

| Solubility | Insoluble in water. Soluble in DMSO (53 mg/mL). | |

| SMILES | CC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=CC=C3)OC |

Biological Activities and Signaling Pathways

5-Methyl-7-methoxyisoflavone has been investigated for several biological activities, primarily in the context of sports nutrition and as a potential therapeutic agent. However, the clinical evidence supporting its efficacy in humans is currently limited and debated.

Purported Anabolic Activity

5-Methyl-7-methoxyisoflavone has been marketed as a non-steroidal anabolic agent, with claims of increasing lean muscle mass and endurance. The proposed mechanism involves increased protein synthesis and retention of nitrogen, calcium, and potassium. Some animal studies have suggested anabolic properties, including increased protein synthesis and decreased cortisol levels. However, a study in resistance-trained males did not find significant effects on training adaptations, muscle mass, or levels of testosterone and cortisol.

A general protocol to assess the direct effects of 5-methyl-7-methoxyisoflavone on muscle protein synthesis in vitro would involve the following steps:

-

Cell Culture: Murine C2C12 myoblasts are cultured and differentiated into myotubes.

-

Treatment: Differentiated myotubes are treated with varying concentrations of 5-methyl-7-methoxyisoflavone dissolved in a suitable solvent (e.g., DMSO), alongside a vehicle control.

-

Protein Synthesis Measurement: The rate of protein synthesis is measured using techniques such as the surface sensing of translation (SUnSET) method, which involves the incorporation of puromycin into newly synthesized peptides, or by measuring the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into total cellular protein.

-

Analysis: Puromycin or radiolabel incorporation is quantified using western blotting and immunodetection or scintillation counting, respectively. Results are normalized to total protein content.

Aromatase Inhibition

5-Methyl-7-methoxyisoflavone is reported to be an inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens. This activity is of interest for its potential to modulate estrogen levels.

A common method to evaluate aromatase inhibition in vitro is as follows:

-

Enzyme Source: Recombinant human aromatase enzyme is used.

-

Substrate: A fluorogenic substrate, such as 7-methoxy-4-(trifluoromethyl)coumarin (MFC), is used. Aromatase converts this substrate into a fluorescent product.

-

Inhibition Assay: The enzyme is incubated with the substrate in the presence of varying concentrations of 5-methyl-7-methoxyisoflavone. A known aromatase inhibitor (e.g., letrozole) is used as a positive control.

-

Fluorescence Measurement: The fluorescence of the product is measured over time using a microplate reader.

-

Data Analysis: The rate of the reaction is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined.

NF-κB Inhibition

5-Methyl-7-methoxyisoflavone has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor involved in inflammatory responses.

Caption: Proposed mechanism of NF-κB pathway inhibition.

To confirm NF-κB inhibition, a luciferase reporter assay is commonly employed:

-

Cell Line: A cell line (e.g., HEK293) is stably transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

Treatment: The cells are pre-treated with various concentrations of 5-methyl-7-methoxyisoflavone or a vehicle control.

-

Stimulation: The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β), to induce the signaling cascade.

-

Luciferase Assay: After a defined incubation period, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.

-

Data Analysis: The luminescence signals are normalized to a control (e.g., a co-transfected Renilla luciferase reporter) to account for variations in cell number and transfection efficiency. The inhibitory effect of 5-methyl-7-methoxyisoflavone is determined by the reduction in luciferase activity compared to the stimulated control.

Metabolism

The in vivo metabolism of 5-methyl-7-methoxyisoflavone has been investigated, revealing that it undergoes Phase I biotransformation reactions. The primary metabolic pathways are O-demethylation of the methoxy group and hydroxylation of the B-ring. These modifications can occur in different sequences, leading to the formation of several metabolites.

Caption: Metabolic pathways of 5-methyl-7-methoxyisoflavone.

The identification and characterization of metabolites are typically performed using advanced analytical techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS):

-

Sample Collection: Urine or plasma samples are collected from subjects following the administration of 5-methyl-7-methoxyisoflavone.

-

Sample Preparation: Samples undergo enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites, followed by liquid-liquid or solid-phase extraction to isolate the metabolites.

-

UPLC Separation: The extracted samples are injected into a UPLC system equipped with a suitable column (e.g., C18) to separate the parent compound and its metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile) is typically used.

-

Q-TOF-MS Detection: The eluent from the UPLC is introduced into the electrospray ionization (ESI) source of a Q-TOF mass spectrometer. Data is acquired in both full scan MS and tandem MS (MS/MS) modes to obtain accurate mass measurements and fragmentation patterns of the parent compound and its metabolites.

-

Data Analysis: The acquired data is processed to identify potential metabolites based on their accurate mass, retention time, and characteristic fragmentation patterns compared to the parent compound.

Conclusion

5-Methyl-7-methoxyisoflavone is a synthetic isoflavone with a range of reported biological activities that warrant further investigation. While it has been marketed for its anabolic effects, the scientific evidence in humans remains inconclusive. Its potential as an aromatase and NF-κB inhibitor suggests therapeutic possibilities that require more rigorous preclinical and clinical evaluation. This guide provides a foundational overview of the current knowledge on 5-methyl-7-methoxyisoflavone to aid researchers and drug development professionals in designing future studies to fully elucidate its pharmacological profile and potential applications.

References

Methoxyisoflavone: A Technical Guide to its Anabolic and Muscle-Building Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyisoflavone (5-methyl-7-methoxy-isoflavone) has been marketed as a potent anabolic agent capable of promoting muscle growth and enhancing athletic performance without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth review of the scientific evidence concerning the purported muscle-building properties of methoxyisoflavone. It synthesizes findings from foundational patent literature and contrasts them with contemporary clinical trials. Detailed experimental protocols from key studies are presented, and quantitative data on body composition and performance metrics are summarized in tabular format for critical evaluation. Furthermore, this guide explores the potential molecular mechanisms of action, drawing upon the broader understanding of isoflavone signaling in skeletal muscle. Through a comprehensive analysis of the available data, this document aims to offer a clear and evidence-based perspective on the true anabolic potential of methoxyisoflavone for professionals in the fields of research, science, and drug development.

Introduction

5-methyl-7-methoxy-isoflavone is a synthetic isoflavone, a class of compounds that are structurally similar to estrogens and are found naturally in sources like soybeans. The initial interest in methoxyisoflavone as an anabolic agent stemmed from a U.S. patent filed in the late 1970s, which claimed significant muscle-building and performance-enhancing effects in animals. These claims led to the marketing of methoxyisoflavone as a non-steroidal anabolic supplement. However, the initial enthusiasm has been met with skepticism due to a lack of robust supporting evidence from well-controlled human clinical trials. This guide will critically examine the evidence from both the foundational patent and subsequent scientific scrutiny.

Preclinical Evidence and Original Claims

The primary basis for the anabolic claims of methoxyisoflavone originates from U.S. Patent 4,163,746, filed by Feuer et al. in 1977. The patent describes animal studies suggesting that 5-methyl-7-methoxy-isoflavone promotes weight gain, primarily through an increase in lean muscle mass.

Experimental Protocols from U.S. Patent 4,163,746

The patent details experiments conducted on livestock and poultry to assess the anabolic effects of methoxyisoflavone.

-

Animal Models: The studies utilized various animal models, including chickens and pigs, to evaluate the impact of methoxyisoflavone on growth and body composition.

-

Dosage and Administration: Methoxyisoflavone was administered as a feed additive at varying concentrations. For instance, in one study, it was added to chicken fodder at a concentration of 20 mg per kilogram of feed.

-

Duration: The experimental periods ranged from several weeks to months to observe significant changes in body weight and composition.

-

Outcome Measures: The primary endpoint was the change in body weight. The patent also claims that the observed weight gain was predominantly in the form of lean muscle mass rather than fat, although specific methodologies for this determination are not extensively detailed.

Quantitative Data from U.S. Patent 4,163,746

The patent reports significant increases in body weight in the animals treated with methoxyisoflavone compared to control groups.

| Animal Model | Methoxyisoflavone Dose | Duration | Reported Outcome |

| Broiler Chickens | 20 mg/kg of feed | 56 days | 8-10% increase in body weight compared to control |

| Pigs | Not specified | Not specified | Increased lean mass and reduced backfat thickness |

Clinical Evaluation in Humans

In contrast to the claims in the patent literature, a key human clinical trial conducted by Wilborn et al. (2006) investigated the effects of methoxyisoflavone supplementation in resistance-trained males and found no significant anabolic effects.

Experimental Protocol: Wilborn et al. (2006)

This study employed a rigorous, double-blind, placebo-controlled design to assess the efficacy of methoxyisoflavone.

-

Participants: Forty-five resistance-trained males were recruited for the study.

-

Supplementation Protocol: Participants were randomly assigned to one of four groups: placebo, 800 mg/day of methoxyisoflavone, 200 mg/day of 20-hydroxyecdysone, or 1000 mg/day of a sulfo-polysaccharide complex. The supplementation period was 8 weeks.

-

Resistance Training Program: All participants followed a structured, supervised resistance training program for the duration of the study. The program was designed to induce muscle hypertrophy and strength gains.

-

Outcome Measures: A comprehensive battery of tests was conducted at baseline, 4 weeks, and 8 weeks, including:

-

Body composition analysis using dual-energy X-ray absorptiometry (DEXA) to measure fat-free mass and fat mass.

-

One-repetition maximum (1-RM) strength tests for bench press and leg press.

-

Muscle endurance tests.

-

Anaerobic power assessment.

-

Blood analysis for markers of anabolic and catabolic status, including total and free testosterone, and cortisol.

-

Quantitative Data from Wilborn et al. (2006)

The study found no statistically significant differences between the methoxyisoflavone group and the placebo group for any of the measured outcomes.

Table 1: Body Composition Changes (Mean ± SD)

| Group | Fat-Free Mass (kg) - Change from Baseline | Fat Mass (kg) - Change from Baseline |

| Methoxyisoflavone (n=11) | +1.3 ± 1.8 | -0.9 ± 1.5 |

| Placebo (n=12) | +1.5 ± 1.4 | -0.8 ± 1.3 |

| p-value | > 0.05 | > 0.05 |

Table 2: Strength Changes (Mean ± SD)

| Group | Bench Press 1-RM (kg) - Change from Baseline | Leg Press 1-RM (kg) - Change from Baseline |

| Methoxyisoflavone (n=11) | +8.9 ± 6.4 | +35.5 ± 20.9 |

| Placebo (n=12) | +9.1 ± 5.9 | +38.6 ± 22.7 |

| p-value | > 0.05 | > 0.05 |

Table 3: Hormonal Profile Changes (Mean ± SD)

| Group | Free Testosterone (pg/mL) - Change from Baseline | Cortisol (µg/dL) - Change from Baseline |

| Methoxyisoflavone (n=11) | +1.2 ± 3.4 | -0.5 ± 4.1 |

| Placebo (n=12) | +0.8 ± 2.9 | -1.1 ± 3.8 |

| p-value | > 0.05 | > 0.05 |

Proposed Mechanisms of Action

The precise molecular mechanisms by which methoxyisoflavone might exert anabolic effects have not been definitively elucidated. However, based on the known activities of other isoflavones, several potential pathways have been proposed.

Estrogen Receptor Modulation

Isoflavones are structurally similar to estrogen and can bind to estrogen receptors (ERs), specifically ERβ, which is found in skeletal muscle. This interaction could potentially trigger downstream signaling cascades that influence muscle protein synthesis.

IGF-1 Signaling Pathway

Some research on other isoflavones suggests they may influence the Insulin-like Growth Factor-1 (IGF-1) signaling pathway, a critical regulator of muscle growth. By potentially increasing IGF-1 expression or sensitivity, methoxyisoflavone could theoretically activate downstream anabolic signaling.

Experimental Workflow for Investigating Anabolic Properties

To rigorously assess the anabolic potential of a compound like methoxyisoflavone, a multi-faceted experimental approach is necessary, combining in vitro and in vivo studies.

Conclusion

The assertion that methoxyisoflavone is an effective anabolic agent for muscle growth is not supported by robust scientific evidence in humans. The initial claims, originating from patent literature and based on animal studies, have been contradicted by a well-controlled clinical trial in resistance-trained males, which demonstrated no significant benefits in terms of muscle mass, strength, or hormonal status. While the proposed mechanisms of action involving estrogen receptor modulation and the IGF-1 pathway are theoretically plausible for isoflavones in general, there is a lack of direct evidence for 5-methyl-7-methoxy-isoflavone specifically.

For researchers, scientists, and drug development professionals, methoxyisoflavone serves as a case study in the importance of rigorous, placebo-controlled human trials to validate preclinical findings and marketing claims. Future research, if any, should focus on elucidating the specific molecular interactions of methoxyisoflavone in skeletal muscle cells to determine if any potential for anabolic activity exists, and if so, under what conditions. Based on the current body of evidence, methoxyisoflavone cannot be recommended as an effective muscle-building supplement.

7-Methoxyisoflavone and Estrogenic Activity: A Technical Whitepaper

Disclaimer: Scientific literature extensively covers the estrogenic and anti-estrogenic properties of various isoflavones. However, direct quantitative data and detailed experimental studies on the specific estrogenic activity of 7-methoxyisoflavone are notably scarce in publicly available research. Therefore, this technical guide provides a comprehensive overview of the methodologies used to assess estrogenic activity and summarizes findings for structurally related isoflavones to offer a predictive context for this compound.

Introduction to Isoflavones and Estrogenic Activity

Isoflavones are a class of phytoestrogens, plant-derived compounds that are structurally similar to the human hormone 17β-estradiol.[1] This structural similarity allows them to bind to estrogen receptors (ERs), primarily ERα and ERβ, and modulate estrogenic activity.[1] The nature of this modulation can be agonistic (mimicking estrogen), antagonistic (blocking estrogen), or selective, with varying effects in different tissues.[2] The estrogenic potential of isoflavones is a subject of intense research due to their potential therapeutic applications in hormone-dependent conditions.[1][3]

Assessment of Estrogenic Activity: Experimental Protocols

The estrogenic activity of a compound is typically evaluated through a series of in vitro and in vivo assays.

In Vitro Assays

2.1.1. Estrogen Receptor Binding Assays

These assays directly measure the affinity of a test compound for ERα and ERβ. A common method is a competitive binding assay where the compound's ability to displace radiolabeled 17β-estradiol from the receptor is quantified.

-

Protocol Outline:

-

Preparation of ERs: Recombinant human ERα and ERβ are used.

-

Incubation: A constant concentration of radiolabeled estradiol is incubated with the ERs in the presence of varying concentrations of the test compound (e.g., this compound).

-

Separation: The receptor-bound and free radiolabeled estradiol are separated.

-

Quantification: The amount of bound radioactivity is measured, and the concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding (IC50) is calculated.

-

Relative Binding Affinity (RBA): The RBA is calculated by comparing the IC50 of the test compound to that of unlabeled 17β-estradiol.

-

2.1.2. Cell Proliferation Assays (E-SCREEN)

The E-SCREEN (Estrogen-SCREEN) assay utilizes estrogen-sensitive breast cancer cell lines, most commonly MCF-7 cells, which proliferate in response to estrogenic compounds.

-

Protocol Outline:

-

Cell Culture: MCF-7 cells are cultured in a steroid-free medium to establish a baseline proliferation rate.

-

Treatment: Cells are exposed to various concentrations of the test compound. 17β-estradiol is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Cells are incubated for a defined period (e.g., 6 days).

-

Quantification of Proliferation: Cell number is determined using methods like the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.

-

Data Analysis: A dose-response curve is generated to determine the proliferative effect (PE) and the concentration that produces the maximal effect.

-

2.1.3. Reporter Gene Assays

These assays measure the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).

-

Protocol Outline:

-

Cell Lines: Stably transfected cell lines (e.g., HeLa or MCF-7) are used. These cells contain a reporter construct with an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase) and express ERα and/or ERβ.

-

Treatment: Cells are treated with the test compound at various concentrations.

-

Incubation: Cells are incubated to allow for gene transcription and protein expression.

-

Measurement of Reporter Activity: The activity of the reporter enzyme (e.g., luminescence for luciferase) is measured.

-

Data Analysis: The fold induction of reporter activity compared to the vehicle control is calculated to determine the estrogenic potency of the compound.

-

In Vivo Assays

2.2.1. Uterotrophic Assay

The uterotrophic assay is the standard in vivo test for assessing estrogenic activity in rodents. It measures the increase in uterine weight in immature or ovariectomized female rats or mice following exposure to a test compound.

-

Protocol Outline:

-

Animal Model: Immature or ovariectomized female rodents are used to minimize the influence of endogenous estrogens.

-

Administration: The test compound is administered daily for three consecutive days via oral gavage or subcutaneous injection.

-

Necropsy: On the fourth day, the animals are euthanized, and the uteri are excised and weighed (wet and blotted weight).

-

Data Analysis: The uterine weight is normalized to the animal's body weight. A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity.

-

Estrogenic Activity of Structurally Related Isoflavones

While data for this compound is lacking, studies on other methoxylated and hydroxylated isoflavones provide insights into potential structure-activity relationships.

-

Hydroxylation: The presence and position of hydroxyl groups on the isoflavone backbone are critical for estrogenic activity. Hydroxyl groups at the 4' and 7 positions are particularly important for binding to estrogen receptors.

-

Methoxylation: Methoxy groups, as in this compound, generally reduce the binding affinity for estrogen receptors compared to their hydroxylated counterparts. However, some methoxylated isoflavones can be metabolized in vivo to hydroxylated forms, which may then exhibit estrogenic activity. For instance, biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) shows estrogenic effects, which are partly attributed to its demethylation to the more potent genistein.

Table 1: Estrogenic Activity of Selected Isoflavones

| Isoflavone | Assay Type | Cell Line/Animal Model | Endpoint | Result |

| Genistein | ER Binding Assay | Recombinant Human ERα/ERβ | RBA | Preferential binding to ERβ |

| Cell Proliferation | MCF-7 | Increased cell number | Potent estrogenic activity | |

| Reporter Gene Assay | MCF-7-ERE-Luc | Luciferase induction | EC50 of 4.15 µM | |

| Daidzein | ER Binding Assay | Recombinant Human ERα/ERβ | RBA | Lower affinity than genistein |

| Reporter Gene Assay | MCF-7-ERE-Luc | Luciferase induction | EC50 of 0.18 µM | |

| Biochanin A | Reporter Gene Assay | MCF-7-ERE-Luc | Luciferase induction | EC50 of 0.89 µM |

Signaling Pathways and Visualizations

The estrogenic effects of isoflavones are mediated through the estrogen receptor signaling pathway. Upon binding to ERs in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to EREs on target genes, initiating transcription. Non-genomic pathways involving membrane-associated ERs can also be activated, leading to rapid cellular responses.

Generalized Estrogen Receptor Signaling Pathway

Caption: Generalized Estrogen Receptor Signaling Pathway.

Experimental Workflow for In Vitro Estrogenic Activity Assessment

Caption: In Vitro Estrogenic Activity Assessment Workflow.

Conclusion and Future Directions

The estrogenic activity of this compound remains an area with a significant knowledge gap. While the methodologies to thoroughly characterize its effects are well-established, dedicated studies are required. Future research should focus on:

-

Quantitative in vitro studies: Determining the binding affinity of this compound for ERα and ERβ, and its dose-dependent effects in cell proliferation and reporter gene assays.

-

In vivo studies: Conducting uterotrophic assays to confirm its estrogenic or anti-estrogenic effects in a whole-organism model.

-

Metabolism studies: Investigating whether this compound is metabolized to more active hydroxylated compounds in vivo.

Such studies are crucial to elucidate the potential of this compound as a modulator of estrogen signaling and to inform its potential applications in research and drug development.

References

- 1. Pathway Analysis Revealed Potential Diverse Health Impacts of Flavonoids that Bind Estrogen Receptors [mdpi.com]

- 2. Determination and analysis of agonist and antagonist potential of naturally occurring flavonoids for estrogen receptor (ERα) by various parameters and molecular modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estrogenic flavonoids and their molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methoxyisoflavone as a Potent Inhibitor of the NF-κB Signaling Pathway: A Technical Guide

Abstract Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates a wide array of cellular processes, including inflammation, immune responses, and cell survival. Its dysregulation is a hallmark of numerous inflammatory diseases and cancers, making it a prime therapeutic target. 7-Methoxyisoflavone, a naturally occurring flavonoid, has emerged as a significant inhibitor of the NF-κB signaling cascade. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its inhibitory effects. It details the compound's ability to prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering the active NF-κB p65 subunit in the cytoplasm and preventing its nuclear translocation. This guide summarizes key quantitative data from in vitro and in vivo studies, presents detailed protocols for essential experimental assays, and visualizes complex pathways and workflows to support researchers, scientists, and drug development professionals in this field.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation